6-Bromobenzo[b]thiophene
Overview
Description
6-Bromobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H5BrS and its molecular weight is 213.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Charge-Transporting Material Development : Wu et al. (2013) investigated 5-diarylamino-2-methylbenzo[b]thiophene, a new kind of triphenylamine-based charge-transporting material, and explored its bromination selectivity, highlighting its potential in electronics and materials science (Wu, Pang, Tan, & Meng, 2013).
Antitubulin Agents for Cancer Therapy : Tréguier et al. (2014) synthesized a library of 3-(α-styryl)-benzo[b]thiophenes with diverse molecular structures, evaluating them as antitubulin agents, which are crucial in developing cancer therapies (Tréguier et al., 2014).
Organic Synthesis and Molecular Diversity : Ferreira, Queiroz, and Kirsch (2001) discussed the synthesis of methylated thieno[2,3‐a] and [3,2‐b]carbazoles through palladium-catalyzed cross-coupling and intramolecular reductive cyclization, contributing to the field of organic synthesis and molecular diversity (Ferreira, Queiroz, & Kirsch, 2001).
Biomarkers and Biological Activity : Ferreira, Queiroz, and Kirsch (2003) developed substituted 2-methyl-2′-nitro diaryl compounds in the benzo[b]thiophene series for potential use as biomarkers and in studying biological activity (Ferreira, Queiroz, & Kirsch, 2003).
Antimicrobial Agents : Masih et al. (2021) synthesized and tested 3-halobenzo[b]thiophene derivatives as potential antimicrobial agents, highlighting the compound's potential in addressing global health concerns like antimicrobial resistance (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).
Fluorescent Derivatives for Biochemical Applications : Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene for potential biochemical applications, exploring the photophysical behavior of these compounds (Venanzi, Bocchinfuso, Palleschi, Abreu, Ferreira, & Queiroz, 2005).
Safety and Hazards
Future Directions
6-Bromobenzo[b]thiophene and its derivatives have been widely used in the synthesis of organic compounds, multifunctional materials, and drug molecules . They have unique chemical properties and biological activities, and excellent pharmacological properties and metabolic stability . Therefore, the development of novel and green methods for such functional benzothiophene derivatives will be highly desirable .
Properties
IUPAC Name |
6-bromo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMJOXSDVGEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508710 | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-32-9 | |
Record name | 6-Bromobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17347-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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